molecular formula C9H11BrN2O B15300904 (R)-3-Amino-3-(4-bromophenyl)propanamide

(R)-3-Amino-3-(4-bromophenyl)propanamide

Cat. No.: B15300904
M. Wt: 243.10 g/mol
InChI Key: VAAGTSXUGPMGCF-MRVPVSSYSA-N
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Description

®-3-Amino-3-(4-bromophenyl)propanamide is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromophenyl)propanamide typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where 4-bromobenzaldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-bromophenyl)propanamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-Amino-3-(4-bromophenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(4-bromophenyl)propanamide is unique due to its specific combination of an amino group, bromophenyl group, and propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1

InChI Key

VAAGTSXUGPMGCF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)Br

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)Br

Origin of Product

United States

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